molecular formula C11H11NOS B15239836 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine

7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine

Cat. No.: B15239836
M. Wt: 205.28 g/mol
InChI Key: LLVZLYFNYFUTMA-UHFFFAOYSA-N
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Description

7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with thiophene derivatives in the presence of a base, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper salts

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
  • 4,7-Di(furan-2-yl)-[1,2,5]selenadiazolo[3,4-c]pyridine

Uniqueness

7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-(furan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C11H11NOS/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2

InChI Key

LLVZLYFNYFUTMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CC=CO3

Origin of Product

United States

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